2-[(Chloromethoxy)methyl]toluene
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Overview
Description
2-[(Chloromethoxy)methyl]toluene is an organic compound characterized by the presence of a chloromethyl group attached to a 2-methylbenzyl ether. This compound is part of the broader class of chloroalkyl ethers, which are known for their reactivity and utility in organic synthesis. This compound is used primarily as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Chloromethoxy)methyl]toluene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction typically proceeds under mild conditions, with the chloromethyl methyl ether being generated in situ from dimethoxymethane and acetyl chloride .
Industrial Production Methods
Industrial production of chloromethyl 2-methylbenzyl ether often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the carcinogenic nature of chloromethyl methyl ether .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can yield the corresponding methylbenzyl ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylbenzyl ether.
Scientific Research Applications
2-[(Chloromethoxy)methyl]toluene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of chloromethyl 2-methylbenzyl ether involves the formation of a chloromethyl cation, which acts as an electrophile in various reactions. This cation can undergo electrophilic substitution with aromatic compounds, leading to the formation of chloromethylated derivatives. The presence of a Lewis acid catalyst, such as zinc iodide, enhances the formation of the chloromethyl cation and facilitates the reaction .
Comparison with Similar Compounds
2-[(Chloromethoxy)methyl]toluene can be compared with other chloroalkyl ethers such as:
Chloromethyl methyl ether:
Bis(chloromethyl) ether: Known for its use in the production of ion-exchange resins and as a chloromethylating agent.
Benzyl chloromethyl ether: Utilized in organic synthesis for the protection of hydroxyl groups.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
88041-87-6 |
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Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
PEDBYJGJBGFICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COCCl |
Origin of Product |
United States |
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